molecular formula C8H10O B6253253 2-ethynyl-7-oxabicyclo[2.2.1]heptane CAS No. 2117403-01-5

2-ethynyl-7-oxabicyclo[2.2.1]heptane

Cat. No. B6253253
CAS RN: 2117403-01-5
M. Wt: 122.2
InChI Key:
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Description

2-ethynyl-7-oxabicyclo[2.2.1]heptane is a chemical compound with potential applications in various fields . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .


Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, which includes 2-ethynyl-7-oxabicyclo[2.2.1]heptane, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . In an autoclave at 428 K, furan and ethylene can produce 7-oxabicyclo[2.2.1]hep-2-ene in 5–8% yield .


Molecular Structure Analysis

The molecular structure of 7-oxabicyclo[2.2.1]heptane, a related compound, has been studied extensively . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

7-oxabicyclo[2.2.1]heptane derivatives, including 2-ethynyl-7-oxabicyclo[2.2.1]heptane, can undergo various reactions. For instance, they can generate useful polymers upon oxa ring openings . They can also be used in radical-induced alkene polymerizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-oxabicyclo[2.2.1]heptane, a related compound, have been studied . For instance, its enthalpy of formation, entropy, and heat capacity have been determined .

Mechanism of Action

While the specific mechanism of action for 2-ethynyl-7-oxabicyclo[2.2.1]heptane is not mentioned in the retrieved papers, 7-oxabicyclo[2.2.1]heptane derivatives are known to have interesting biological activity .

Safety and Hazards

While specific safety and hazard information for 2-ethynyl-7-oxabicyclo[2.2.1]heptane is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethynyl-7-oxabicyclo[2.2.1]heptane can be achieved through a multistep process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexene", "Acetylene", "Sodium amide", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Magnesium sulfate", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sulfuric acid" ], "Reaction": [ "Step 1: Cyclohexene is reacted with acetylene in the presence of sodium amide to form 2-ethynylcyclohexene.", "Step 2: 2-ethynylcyclohexene is then treated with ethanol and hydrochloric acid to form 2-ethynyl-1-cyclohexanol.", "Step 3: The resulting alcohol is then dehydrated using sodium bicarbonate to form 2-ethynylcyclohexene.", "Step 4: The cyclohexene is then reacted with peroxyacetic acid to form 2-ethynyl-7-oxabicyclo[2.2.1]heptane.", "Step 5: The product is purified using a combination of sodium sulfate and magnesium sulfate to remove impurities.", "Step 6: The final purification step involves treatment with sodium hydroxide and methanol followed by acetic anhydride and sulfuric acid to yield the desired product." ] }

CAS RN

2117403-01-5

Product Name

2-ethynyl-7-oxabicyclo[2.2.1]heptane

Molecular Formula

C8H10O

Molecular Weight

122.2

Purity

95

Origin of Product

United States

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